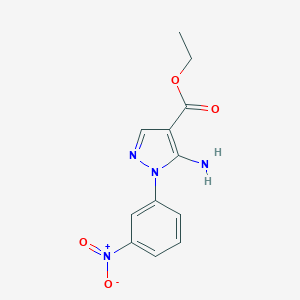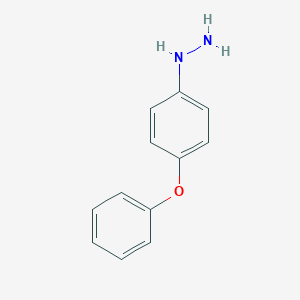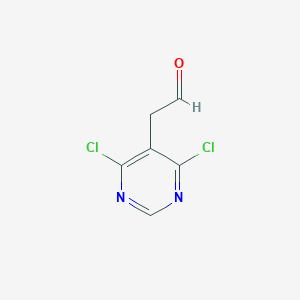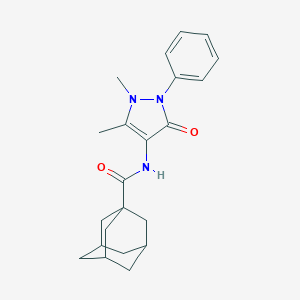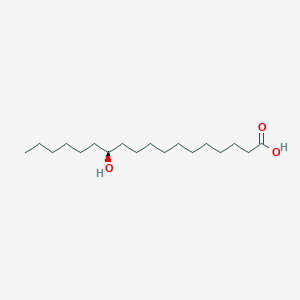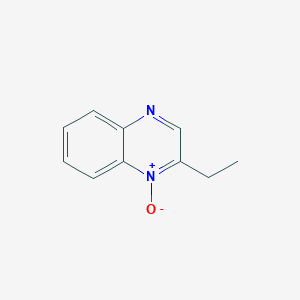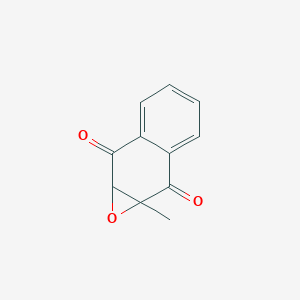
Menadione epoxide
Descripción general
Descripción
Menadione Epoxide Description
Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic chemical compound with a naphthoquinone structure and is a derivative of vitamin K. It has been studied for its interactions with various biological molecules and its effects on cellular processes. This compound is a derivative of menadione, formed in the vitamin K cycle, and has been shown to have biological effects, such as influencing experimental immune arthritis in rabbits .
Synthesis Analysis
The synthesis of menadione can be achieved through the oxidation of 2-methyl-1-naphthol using hydrogen peroxide as an oxidant. This reaction can be catalyzed by niobium-based heterogeneous systems, with the selectivity of menadione formation being influenced by the concentration of hydrogen peroxide and the mode of oxidant addition . Additionally, the epoxidation of menadione to form this compound can be catalyzed by the zeolite imidazolate framework ZIF-8 using aqueous hydrogen peroxide, showcasing a truly heterogeneous nature and maintaining the framework structure intact .
Molecular Structure Analysis
Menadione's molecular structure consists of a naphthoquinone core with a methyl group at the second position. The electron-deficient C=C bond in menadione is susceptible to epoxidation, which can be catalyzed by ZIF-8 in the presence of hydrogen peroxide . The structure of menadione allows it to interact with various cellular components, such as glutathione, leading to the formation of a menadione-GSH conjugate .
Chemical Reactions Analysis
Menadione undergoes redox reactions with glutathione, resulting in the depletion of GSH and the formation of GSSG. This interaction also leads to the production of reactive oxygen species such as superoxide anion radical and hydrogen peroxide . In erythrocyte membranes, menadione induces oxidation, affecting protein-protein interactions and the rotational motion of spin-labeled sialic acid . Menadione can also oxidize the haem groups of oxyhemoglobin, leading to the formation of methemoglobin and haemichrome, with the reaction being influenced by the presence of superoxide dismutase and catalase .
Physical and Chemical Properties Analysis
Menadione's physical and chemical properties are characterized by its reactivity with cellular components and its cytotoxic effects. It is known to induce cytotoxicity in hepatocytes and biliary epithelial cells, with the latter showing high sensitivity to menadione-induced oxidative stress . Menadione's cytotoxic effects are also observed in human erythrocyte membranes, where it alters the physical state of membranes and increases protein-protein interactions . Furthermore, menadione stimulates the production of superoxide anion in human polymorphonuclear leukocytes and can modulate functional responses in these cells .
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
- Menadione epoxide has shown potential in modifying immune responses. A study demonstrated its beneficial effects in experimental immune arthritis in rabbits. This compound decreased certain enzyme activities in synovial lining cells, indicating a possible role in inflammatory conditions (Pitsillides et al., 1991).
Cellular Metabolism and Toxicity
- Research on Saccharomyces cerevisiae (yeast) revealed that menadione influences glutathione levels and triggers oxidative stress, impacting cell survival. This study suggests that menadione's metabolism plays a crucial role in cellular responses to oxidative stress (Ządzinski et al., 1998).
Genotoxic and Mutagenic Potential
- Menadione's interaction with DNA and its potential mutagenic effects were investigated, showing that it causes DNA damage and repair mechanisms in mammalian cells without being carcinogenic. This highlights its role in studying genetic stability and the response of cells to oxidative stress (Cojocel et al., 2006).
Redox Reactions and Antioxidant Activity
- A study exploring the antioxidant properties of menadione noted its potent inhibition of lipid peroxidation, suggesting a possible role in combating oxidative stress at the cellular level (Talcott et al., 1985).
Protective Mechanisms Against Oxidative Stress
- Menadione's role in inducing protective mechanisms against oxidative damage was studied in human endothelial cells. It indicated that the multidrug-resistance-associated protein (MRP) helps in protecting cells from menadione-induced oxidative stress (Takahashi et al., 2009).
Induction of Apoptosis and Cell Death
- Studies have shown that menadione induces programmed cell death in certain cell types. This has been observed in human leukemia cells, where it was found to affect cellular processes like apoptosis and luminescence, providing insights into cancer cell behavior (Baran et al., 2010).
Mecanismo De Acción
Target of Action
Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It can be converted to active vitamin K2, menaquinone, after alkylation in vivo . The primary targets of Menadione are the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S . These proteins play a crucial role in the normal clotting of blood .
Mode of Action
Menadione is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This interaction with its targets leads to changes in the coagulation factors, enabling them to bind calcium ions, which is necessary for their activity in the coagulation cascade . In the case of Menadione epoxide, it is formed through oxidation reactions in vivo, that occur in protein processes dependent on vitamin K .
Biochemical Pathways
Menadione is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .
Pharmacokinetics
Menadione (Vitamin K3) is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . Vitamin K1 and K2 are the naturally occurring types of vitamin K . The former, which is also known as phylloquinone, is synthesized by plants and can be found in such foods as spinach, broccoli, lettuce, and soybeans . The latter, sometimes alternatively referred to as menaquinone, is primarily produced by bacteria in the anterior part of the gut and the intestines .
Result of Action
The result of Menadione’s action is the activation of the vitamin K-dependent coagulation factors, which play a crucial role in the normal clotting of blood . An overdose of Vitamin K3 can be detrimental, especially to infants that may easily suffer from extensive hemorrhaging . Newborns that are administered too great a dosage of vitamin K3 can suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death .
Action Environment
A variety of studies has shown a wide range of biological activities of Menadione, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . In these cases, the redox cycle is influenced by environmental factors .
Direcciones Futuras
Propiedades
IUPAC Name |
1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKDUBCRRYXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934995 | |
| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15448-59-6 | |
| Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadione epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadione epoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




